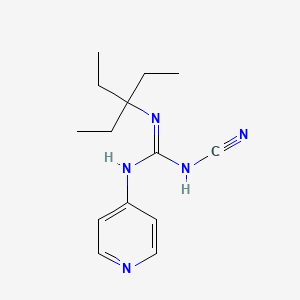
3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine is a compound characterized by the presence of two diphenylphosphoryl groups attached to a tetrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine typically involves the reaction of tetrazine derivatives with diphenylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction . The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated tetrazine derivatives, while substitution reactions can produce a variety of functionalized tetrazines .
Applications De Recherche Scientifique
3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, including light-emitting devices and sensors
Mécanisme D'action
The mechanism of action of 3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s ability to act as a catalyst or inhibitor in different chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(diphenylphosphoryl)-9-phenylcarbazole: Similar in structure but with a carbazole moiety instead of a tetrazine ring.
3,6-Bis(diphenylphosphoryl)-4,5-dimethylpyridazine: Contains a pyridazine ring with similar diphenylphosphoryl groups.
Uniqueness
3,6-Bis(diphenylphosphoryl)-1,2,4,5-tetrazine is unique due to its tetrazine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and chemical research .
Propriétés
Numéro CAS |
58867-33-7 |
|---|---|
Formule moléculaire |
C26H20N4O2P2 |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
3,6-bis(diphenylphosphoryl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H20N4O2P2/c31-33(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-27-29-26(30-28-25)34(32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
PEMPZDVGHDGJTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=NN=C(N=N3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)

![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)


![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)


